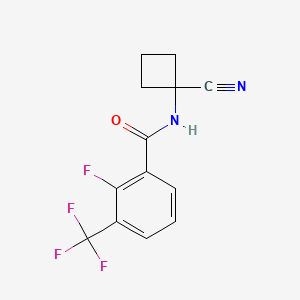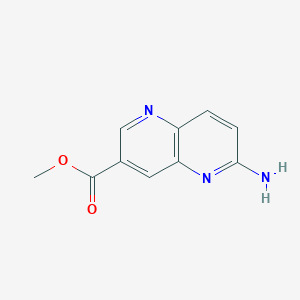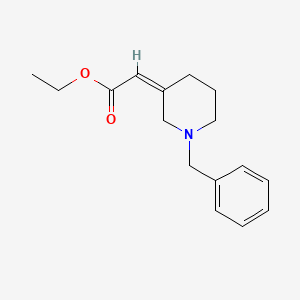![molecular formula C20H17N3O7S2 B3012815 2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)acetamide CAS No. 681832-42-8](/img/structure/B3012815.png)
2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)acetamide" is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities. Thiazolidinones are heterocyclic compounds containing a 1,3-thiazolidine ring, which is a five-membered ring with sulfur and nitrogen atoms. This particular compound is not directly mentioned in the provided papers, but it shares structural similarities with the compounds discussed in the papers, which include various thiazolidinone derivatives with potential antioxidant, anti-inflammatory, and anticancer properties .
Synthesis Analysis
The synthesis of thiazolidinone derivatives typically involves the condensation of an aldehyde or ketone with a thiazolidine-2,4-dione or similar sulfur-nitrogen-containing heterocycle. In the first paper, a series of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and their benzothiazole analogs were synthesized and evaluated for biological activity . The second paper describes the synthesis of 4-thiazolidinone derivatives with a Ciminalum-thiazolidinone hybrid structure, which showed significant anticancer activity . These methods could provide insights into the potential synthesis routes for the compound .
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives is characterized by the presence of the thiazolidine ring. In the third paper, the synthesized compound features a 1,3,4-thiadiazole unit, which is structurally related to the thiazolidinone ring, and the planes of the acetamide and thiadiazole units are twisted, indicating potential conformational flexibility . This information suggests that the compound of interest may also exhibit a certain degree of structural flexibility, which could influence its biological activity.
Chemical Reactions Analysis
Thiazolidinone derivatives can participate in various chemical reactions due to their reactive centers, such as the carbonyl group and the thiazolidine ring. The compounds can act as Michael acceptors or engage in nucleophilic substitution reactions, which could be utilized for further chemical modifications to enhance their biological properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. The presence of electron-donating or electron-withdrawing groups, as well as hydrogen bond donors and acceptors, can significantly affect these properties. The compounds discussed in the papers exhibit a range of activities, which suggests that the compound may also possess distinct physical and chemical properties that could be relevant for its biological activity .
Applications De Recherche Scientifique
Antibacterial and Antifungal Activity
Compounds related to thiazolidinone, a core structure in the chemical you're interested in, have been synthesized and evaluated for their in-vitro antibacterial and antifungal activities. For instance, Kumar et al. (2012) synthesized derivatives with significant activity against bacterial strains like E. coli, S. aureus, and fungal strains like C. albicans (Kumar et al., 2012). Baviskar et al. (2013) also reported the synthesis of thiazolidin-4-one derivatives with potent antimicrobial properties (Baviskar et al., 2013).
Antioxidant Properties
Compounds containing the thiazolidinone ring have shown promising antioxidant properties. Karanth et al. (2018) synthesized a compound that demonstrated antioxidant activity through DPPH radical scavenging assay (Karanth et al., 2018). Similarly, Koppireddi et al. (2013) synthesized N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides showing good antioxidant activity in various assays (Koppireddi et al., 2013).
Antitumor Activity
Some thiazolidinone derivatives have been synthesized to evaluate their antitumor activity. Horishny and Matiychuk (2021) reported moderate activity against human cancer cell lines, especially leukemia (Horishny & Matiychuk, 2021).
Anti-Inflammatory Activity
Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, showing significant anti-inflammatory activity (Sunder & Maleraju, 2013).
Crystal Structure Analysis
Studies like those by Galushchinskiy et al. (2017) provide insights into the crystal structures of similar (oxothiazolidin-2-ylidene)acetamides, aiding in the understanding of their chemical properties (Galushchinskiy et al., 2017).
Propriétés
IUPAC Name |
2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O7S2/c1-29-15-6-3-11(7-16(15)30-2)8-17-19(26)22(20(31)32-17)10-18(25)21-13-5-4-12(23(27)28)9-14(13)24/h3-9,24H,10H2,1-2H3,(H,21,25)/b17-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMSFMQZVLOQOB-IUXPMGMMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-methoxyphenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B3012735.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(3-methylphenylsulfonamido)acetamide](/img/structure/B3012738.png)
![3-ethyl-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3012739.png)


![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide](/img/structure/B3012747.png)
![4-[(Dimethylsulfamoylamino)methyl]-2-methyl-1-oxophthalazine](/img/structure/B3012751.png)
![N-(5-chloro-2-methoxyphenyl)-4-oxospiro[chroman-2,3'-pyrrolidine]-1'-carboxamide](/img/structure/B3012752.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B3012754.png)
